(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid
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Overview
Description
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid is a fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the asymmetric hydrogenation of unsaturated carboxylic acids using iridium catalysts with modular axial-unfixed biphenyl phosphine-oxazoline ligands . The reaction conditions often involve anhydrous solvents such as tetrahydrofuran (THF), 1,4-dioxane, and toluene, which are distilled under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and large-scale reactors to ensure high yield and purity. The use of enzymatic resolution methods has also been explored for the preparation of optically active forms of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-methoxyphenyl)propanoic acid: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less stable.
2-(4-Methylphenyl)propanoic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and interactions with biological targets.
Uniqueness
The presence of both the trifluoromethyl and methoxyphenyl groups in (2R)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid makes it unique among similar compounds. These groups confer enhanced lipophilicity, metabolic stability, and the ability to participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-4-2-6(3-5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
XAGPUXDBHZHWQT-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
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